molecular formula C21H23N3O2 B2408636 2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide CAS No. 1797016-62-6

2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide

Cat. No.: B2408636
CAS No.: 1797016-62-6
M. Wt: 349.434
InChI Key: ZGANXEWQDGBWCG-UHFFFAOYSA-N
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Description

2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide is an organic compound with a complex structure that includes benzyl, phenyl, amino, cyano, and oxan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include scaling up the reaction, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a compound with fewer oxygen atoms.

Mechanism of Action

The mechanism of action of 2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its cyano and oxan groups, in particular, may contribute to its potential as a versatile intermediate in organic synthesis and its biological properties .

Properties

IUPAC Name

2-(N-benzylanilino)-N-(4-cyanooxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c22-17-21(11-13-26-14-12-21)23-20(25)16-24(19-9-5-2-6-10-19)15-18-7-3-1-4-8-18/h1-10H,11-16H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGANXEWQDGBWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)CN(CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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